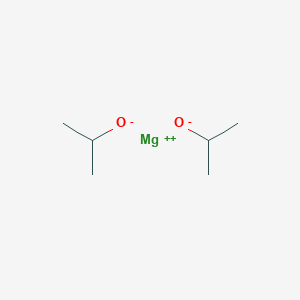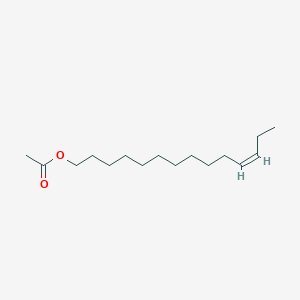
5-(Hydroxymethyl)pyrimidine
概要
説明
5-(Hydroxymethyl)pyrimidine is a versatile chemical scaffold that is found in various bioactive compounds and serves as a core structure in certain non-typical nitrogen bases in DNA. It has been the subject of numerous studies due to its wide array of bioactivities, making it a potent unit for new drug research .
Synthesis Analysis
The synthesis of 5-(Hydroxymethyl)pyrimidine derivatives has been achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines have been prepared by C5-alkylation or cyclization to form the pyrimidine ring, followed by further functionalization . Novel 5-(hydroxyalkyl)pyrimidines have been synthesized by introducing a penciclovir-like side chain at the C-5 position, resulting in a mixture of N-alkylated and O-alkylated regioisomers . Additionally, a one-step synthesis approach has been developed for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines through a three-component condensation process .
Molecular Structure Analysis
The molecular structure of 5-(Hydroxymethyl)pyrimidine derivatives has been characterized using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the structure of 5-(2-haloethyl)pyrimidine derivatives has been elucidated, revealing hydrogen-bonded chains in the crystal structure . Similarly, the crystal structures of 5-pyrimidylboronic acid derivatives have been reported, showing the orientation of hydroxyl groups and the absence of a centrosymmetric hydrogen-bonded dimer .
Chemical Reactions Analysis
5-(Hydroxymethyl)pyrimidine and its derivatives undergo a range of chemical reactions. They have been used in Suzuki cross-coupling reactions to yield various heteroarylpyrimidines . The Mitsunobu reaction has been employed to synthesize arylaminomethyl derivatives of 5-(hydroxymethyl)pyrimidines . Furthermore, reactions with elemental halogens have been used to produce 5-halogen-substituted derivatives with antiviral activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Hydroxymethyl)pyrimidine derivatives have been extensively studied. Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV-Vis, have been conducted to understand the molecular geometry, vibrational wavenumbers, and electronic properties . Computational analysis and molecular docking studies have been performed to predict binding orientations and affinities for potential biological targets . The influence of terminal hydroxymethyl groups on metal coordination in Cu(II) complexes has also been explored, demonstrating the role of these groups in self-assembly and hydrogen bonding .
Relevant Case Studies
Several case studies have highlighted the biological significance of 5-(Hydroxymethyl)pyrimidine derivatives. For instance, certain derivatives have shown marked inhibition of retrovirus replication in cell culture, with some exhibiting antiretroviral activity comparable to reference drugs . Cytotoxic properties against various cell lines have been evaluated, with findings suggesting that derivatives with aliphatic amino groups are generally less toxic to normal cells . Additionally, some compounds have demonstrated antibacterial and antifungal activities, further underscoring their potential as therapeutic agents .
科学的研究の応用
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Here are some of the applications:
-
Anti-Inflammatory Applications : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
-
Antimicrobial Applications : Pyrimidines have been used in the development of antimicrobial drugs .
-
Antimalarial Applications : Pyrimidines have also been used in the development of antimalarial drugs .
-
Antiviral Applications : Pyrimidines have been used in the development of antiviral drugs .
-
Anticancer Applications : Pyrimidines have been used in the development of anticancer drugs .
-
Antioxidant Applications : Pyrimidines have been used in the development of antioxidant drugs .
-
Anticancer Applications : A new series of pyrimidine-5-carbonitrile derivatives, which include 5-(Hydroxymethyl)pyrimidine, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
-
Immunotherapy Enhancement : In addition to chemotherapy, the effectiveness of other cancer therapies was associated with altered nucleotide metabolism. Inhibition of DNPH1, a protein that eliminates cytotoxic nucleotide 5-hydroxymethyl-deoxyuridine (hmdU) monophosphate, can resensitize patients with resistance to PARP inhibitors .
-
Synthesis of Photocaged Oligonucleotides and DNA : Nucleosides, nucleotides and 2′-deoxyribonucleoside triphosphates (dNTPs) containing 5-(hydroxymethyl)uracil protected with photocleavable groups were prepared and tested as building blocks for the polymerase synthesis of photocaged oligonucleotides and DNA .
-
Tyrosine Kinase Inhibitors : A new series of pyrimidine-5-carbonitrile derivatives, which include 5-(Hydroxymethyl)pyrimidine, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
-
Enhancing Cancer Immunotherapy : In addition to chemotherapy, the effectiveness of other cancer therapies was associated with altered nucleotide metabolism. Inhibition of DNPH1, a protein that eliminates cytotoxic nucleotide 5-hydroxymethyl-deoxyuridine (hmdU) monophosphate, can resensitize patients with resistance to PARP inhibitors .
-
Synthesis of Photocaged Oligonucleotides and DNA : Nucleosides, nucleotides and 2′-deoxyribonucleoside triphosphates (dNTPs) containing 5-(hydroxymethyl)uracil protected with photocleavable groups were prepared and tested as building blocks for the polymerase synthesis of photocaged oligonucleotides and DNA .
Safety And Hazards
5-(Hydroxymethyl)pyrimidine is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation or damage to organs through prolonged or repeated exposure . It should be stored in a well-ventilated place and kept tightly closed .
将来の方向性
Recent studies have provided new insights into the role of 5-(Hydroxymethyl)pyrimidine and its derivatives in biological processes . These findings suggest potential future directions for research, including further exploration of the compound’s role in gene regulation, neuron development, and tumorigenesis .
特性
IUPAC Name |
pyrimidin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-3-5-1-6-4-7-2-5/h1-2,4,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRDEZUMAVRTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573017 | |
| Record name | (Pyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)pyrimidine | |
CAS RN |
25193-95-7 | |
| Record name | 5-Pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25193-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Hydroxymethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



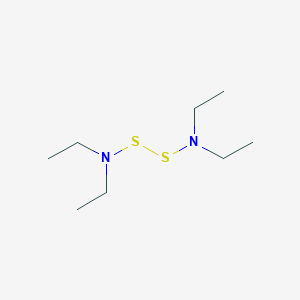
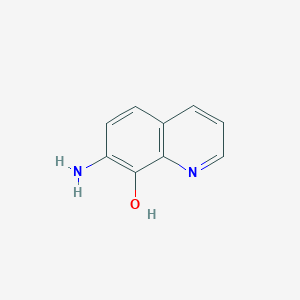
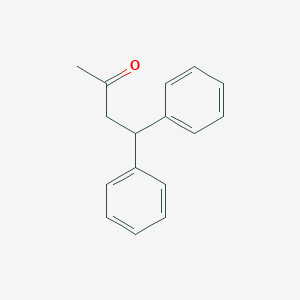
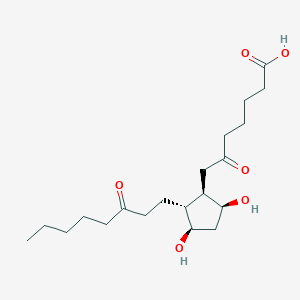
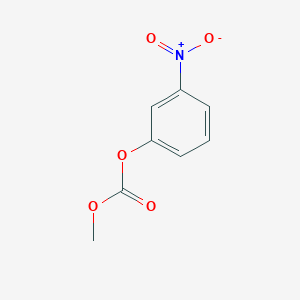

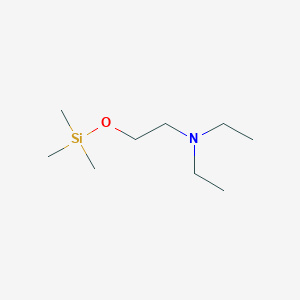
![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)
![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)



